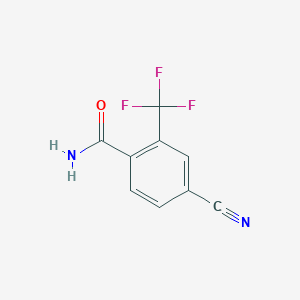
4-Cyano-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF₃) attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-(trifluoromethyl)benzamide typically involves multiple steps. One common method starts with the bromination of 2-bromo-5-fluorobenzotrifluoride, followed by a Grignard reaction to introduce a cyano group. The intermediate product is then hydrolyzed to obtain 4-fluoro-2-trifluoromethylbenzoic acid. This acid is further reacted with liquid ammonia under catalytic conditions to produce 4-amino-2-trifluoromethylbenzamide, which is finally dehydrated to yield this compound .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and reducing environmental impact. For instance, using less toxic reagents and minimizing waste are key considerations. The process described above can be scaled up for industrial production, ensuring high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyano-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
4-Cyano-2-(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound can inhibit certain enzymes or receptors, thereby modulating biological pathways. For example, in cancer treatment, it may inhibit androgen receptors, preventing the growth of cancer cells .
Comparaison Avec Des Composés Similaires
4-Cyano-3-(trifluoromethyl)aniline: This compound is structurally similar but has an amino group instead of an amide group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Another related compound with an iodine atom replacing the amide group.
Uniqueness: 4-Cyano-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it particularly valuable in drug design .
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
4-cyano-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H2,14,15) |
Clé InChI |
LBHYYXMWZHNZLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


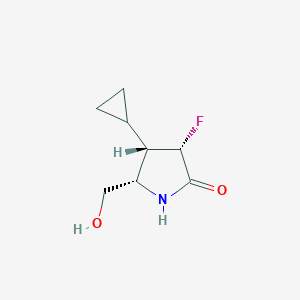
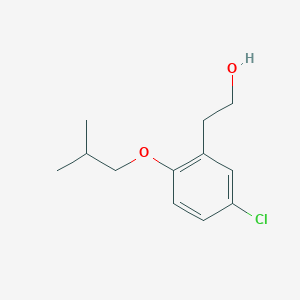
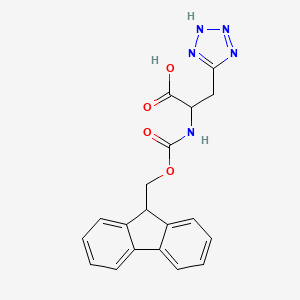
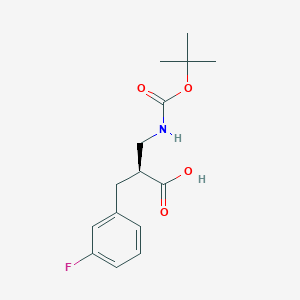
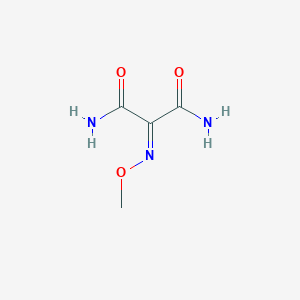
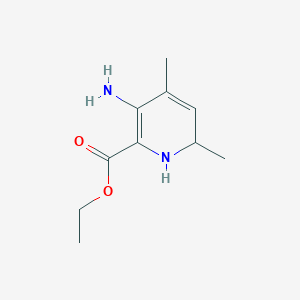
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B12989009.png)
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![5-Bromo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B12989026.png)
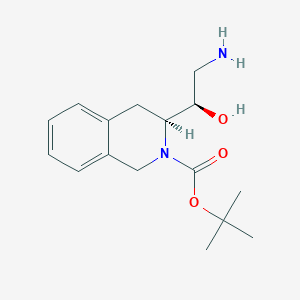
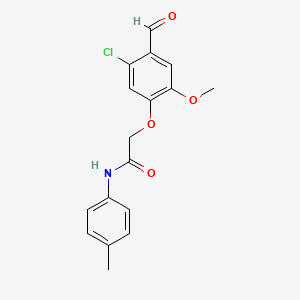
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)
